molecular formula C5H3BrFN B183902 3-Bromo-5-fluoropyridine CAS No. 407-20-5

3-Bromo-5-fluoropyridine

Cat. No. B183902
Key on ui cas rn: 407-20-5
M. Wt: 175.99 g/mol
InChI Key: HNNNBQRRIHKFLI-UHFFFAOYSA-N
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Patent
US09351973B2

Procedure details

n-butyl lithium (92.3 mL, 0.147 mol, 1.6 M) was added to a solution of diisopropyl amine (20.1 mL, 0.147 mol) in tetrahydrofuran (120 mL) at −78° C. and allowed to stir for 30 min at 0° C. The reaction mixture was cooled to −78° C. and a solution of 3-bromo-5-fluoro-pyridine (20.0 g, 0.113 mol) in tetrahydrofuran (20 mL) was added and stirred for 30 min. Ethyl iodide (8.85 mL, 0.124 mol) was added to reaction mixture and allowed to stir at room temperature for 2 h. The reaction mixture was quenched with saturated ammonium chloride (100 mL) solution and extracted with ethyl acetate (3×200 mL). The combined organic extracts were washed with saturated sodium chloride, dried over sodium sulphate and concentrated to provide 3-bromo-5-fluoro-4-ethyl pyridine. 1H NMR (400 MHz, CDCl3) δ 8.49 (s, 1 H), 8.31 (s, 1 H), 2.87-2.82 (m, 2 H), 1.22-1.19 (t, J=4.0 Hz, 3 H). MS (M+1): 205.8.
Quantity
92.3 mL
Type
reactant
Reaction Step One
Quantity
20.1 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
8.85 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([Li])[CH2:2]CC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[CH:19]=1.C(I)C>O1CCCC1>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[C:19]=1[CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
92.3 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20.1 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)F
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
8.85 mL
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir for 30 min at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to −78° C.
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
to stir at room temperature for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated ammonium chloride (100 mL) solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×200 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC=1C=NC=C(C1CC)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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